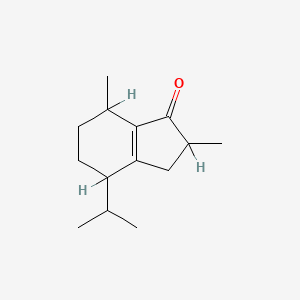
(3-(2,3-Epoxypropoxy)propyl)(2-methoxyethoxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 298-124-5, also known as glyoxylic acid, is an organic compound with the molecular formula C2H2O3. It is a colorless solid that is highly soluble in water. Glyoxylic acid is an important intermediate in various chemical reactions and is widely used in the synthesis of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Glyoxylic acid can be synthesized through several methods. One common method involves the oxidation of glyoxal using nitric acid. The reaction is carried out under controlled conditions to ensure the complete conversion of glyoxal to glyoxylic acid. Another method involves the hydrolysis of oxalic acid diethyl ester, which produces glyoxylic acid as a byproduct.
Industrial Production Methods
In industrial settings, glyoxylic acid is often produced by the ozonolysis of maleic acid. This process involves the reaction of maleic acid with ozone, followed by hydrolysis to yield glyoxylic acid. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Glyoxylic acid undergoes various chemical reactions, including:
Oxidation: Glyoxylic acid can be oxidized to form oxalic acid.
Reduction: It can be reduced to glycolic acid.
Substitution: Glyoxylic acid can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Various nucleophiles, such as amines or alcohols, can react with glyoxylic acid under mild conditions.
Major Products
Oxalic acid: Formed through oxidation.
Glycolic acid: Formed through reduction.
Derivatives: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Glyoxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: Glyoxylic acid is involved in metabolic pathways, such as the glyoxylate cycle.
Medicine: It is used in the synthesis of pharmaceuticals and as a reagent in diagnostic tests.
Industry: Glyoxylic acid is used in the production of agrochemicals, cosmetics, and fragrances.
Mechanism of Action
Glyoxylic acid exerts its effects through various mechanisms:
Molecular Targets: It can interact with enzymes involved in metabolic pathways, such as glyoxylate reductase.
Pathways Involved: Glyoxylic acid is a key intermediate in the glyoxylate cycle, which is essential for the metabolism of certain organisms.
Comparison with Similar Compounds
Similar Compounds
Oxalic acid: Similar in structure but differs in oxidation state.
Glycolic acid: Similar in structure but differs in functional groups.
Formic acid: Similar in molecular size but differs in chemical properties.
Uniqueness
Glyoxylic acid is unique due to its dual functionality as both an aldehyde and a carboxylic acid. This allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
93777-92-5 |
|---|---|
Molecular Formula |
C11H24O4Si |
Molecular Weight |
248.39 g/mol |
IUPAC Name |
2-methoxyethoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane |
InChI |
InChI=1S/C11H24O4Si/c1-12-6-7-15-16(2,3)8-4-5-13-9-11-10-14-11/h11H,4-10H2,1-3H3 |
InChI Key |
LNRZNEMBUREBON-UHFFFAOYSA-N |
Canonical SMILES |
COCCO[Si](C)(C)CCCOCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


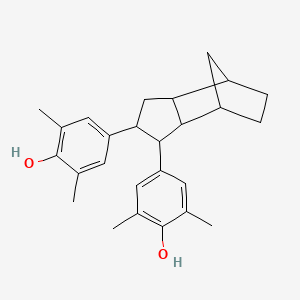
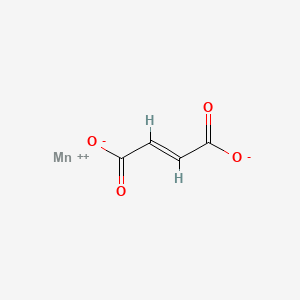
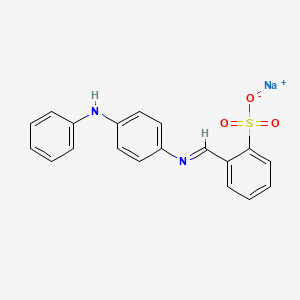

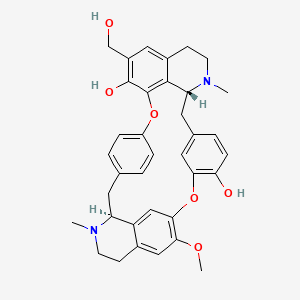

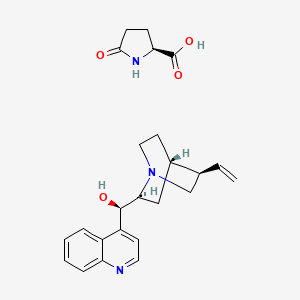
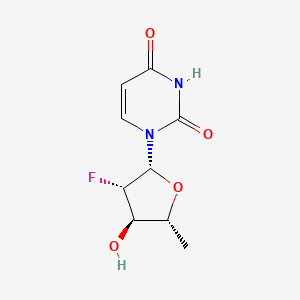
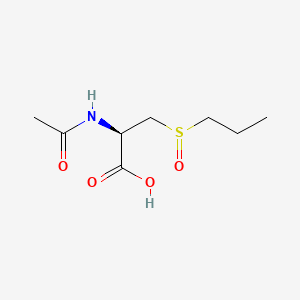

![[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride](/img/structure/B12684794.png)
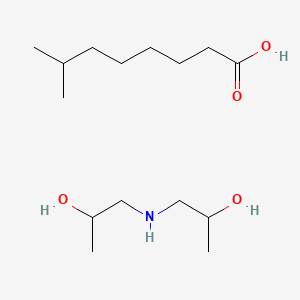
![3-[(2-Hydroxyethoxy)methylphosphinoyl]propionic acid](/img/structure/B12684801.png)
